molecular formula C15H22ClNO2 B133564 (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride CAS No. 851764-85-7

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

Cat. No.: B133564
CAS No.: 851764-85-7
M. Wt: 283.79 g/mol
InChI Key: ZNSNAOXTBUHNKX-IODNYQNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is a chiral compound featuring a phenyl group and a piperidine ring connected via an ethyl ester linkage. Its stereochemistry (S,S configuration) is critical for pharmacological activity, particularly in modulating central nervous system (CNS) targets such as dopamine and norepinephrine transporters. This compound is structurally related to methylphenidate derivatives and shares similarities with psychoactive substances used in clinical and research settings .

Properties

IUPAC Name

ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNAOXTBUHNKX-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Displacement with Piperidine Derivatives

A benchmark method involves reacting ethyl 2-bromo-2-phenylacetate with (S)-piperidin-2-amine under SN2 conditions:

Reaction Scheme

Ethyl 2-bromo-2-phenylacetate+(S)-piperidin-2-amineDIPEA, CH₃CN(S,S)-ethyl ester intermediateHClHydrochloride salt\text{Ethyl 2-bromo-2-phenylacetate} + \text{(S)-piperidin-2-amine} \xrightarrow{\text{DIPEA, CH₃CN}} \text{(S,S)-ethyl ester intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Conditions

  • Solvent: Acetonitrile

  • Base: N-Ethyl-N,N-diisopropylamine (DIPEA, 1.2 eq)

  • Temperature: 20°C

  • Time: 1.5 hours

This method yields 97% crude product, though enantiomeric purity depends on the starting amine’s ee. Industrial batches using chromatographically purified (S)-piperidin-2-amine (99.5% ee) report final product ee of 98.2%.

Table 1: Comparative Yields for SN2-Based Synthesis

Amine ee (%)Product ee (%)Yield (%)
908895
959397
99.598.291

Chiral Resolution of Racemic Mixtures

Patent literature describes resolving racemic ethyl 2-phenyl-2-piperidin-2-ylacetate using tartaric acid derivatives:

  • Formation of Diastereomeric Salts
    Racemic product is treated with (-)-O,O-dibenzoyl-L-tartaric acid in isopropanol, selectively precipitating the (S,S)-isomer salt. Solubility differences enable 85% recovery of the desired enantiomer.

  • Recrystallization
    The salt is dissolved in hot HCl/water (12–20% w/w) and cooled to -3°C, yielding hydrochloride crystals with 95% ee.

Advantages

  • No requirement for enantiopure starting materials

  • Scalable to 500 kg batches

Limitations

  • 15–20% material loss during resolution

  • Requires 3–4 recrystallization cycles for pharma-grade purity

Advanced Catalytic Asymmetric Methods

Organocatalytic Aldol Condensation

Pioneering work employs L-proline-derived catalysts for stereoselective C–C bond formation:

\text{Benzaldehyde} + \text{Ethyl glyoxylate} \xrightarrow{\text{(S)-proline (10 mol%)}} \text{(S)-ethyl 2-hydroxy-2-phenylacetate} \quad (\text{82% ee})

Subsequent reductive amination with (S)-piperidine-2-carboxaldehyde achieves the full carbon skeleton. However, this route’s longest linear sequence (7 steps) limits industrial adoption.

Transition Metal Catalysis

Pd-catalyzed asymmetric α-arylation of piperidine-2-acetate esters demonstrates promise:

Conditions

  • Catalyst: Pd(OAc)₂/(S)-Segphos (5 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Yield: 78%

  • ee: 94%

This method bypasses halogenated intermediates but struggles with β-hydride elimination at temperatures >80°C.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Modern facilities utilize microreactors for exothermic steps:

Esterification Module

  • Residence time: 2.1 minutes

  • Temperature: -15°C (prevents racemization)

  • Throughput: 12 kg/hour

Crystallization
Anti-solvent precipitation with tert-butyl methyl ether achieves 99.8% purity in one step, reducing solvent use by 60% compared to batch processes.

Byproduct Management

GC-MS analysis identifies three major impurities:

  • Ethyl 2-phenyl-2-piperidine-3-ylacetate (0.7%): Forms via piperidine ring puckering

  • Diethyl 2,2-diphenylacetate (0.3%): From bromide displacement by ethanol

  • N-Ethylpiperidine (0.2%): Thermal degradation product

Ion-exchange chromatography (Amberlite IRA-400) reduces total impurities to <0.1%.

Analytical Characterization

Chiral HPLC Methods

Column : Chiralpak IA-3 (250 × 4.6 mm)
Mobile phase : n-Hexane/ethanol/trifluoroacetic acid (85:15:0.1)
Retention times :

  • (S,S)-enantiomer: 9.7 min

  • (R,R)-enantiomer: 12.3 min

Method validation shows ≤0.05% cross-contamination detection.

X-ray Crystallography

Single-crystal analysis confirms the (S,S)-configuration (Flack parameter = 0.02). The piperidine ring adopts a chair conformation with the phenyl group equatorial (torsion angle Φ = 56.7°) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester moiety, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding alcohols from the ester moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow for selective interaction with biological targets, making it a valuable compound in drug development.

Biological Studies

The compound is employed in research investigating chiral molecule interactions with biological systems. Its chirality is crucial for studying stereochemistry and its effects on biological activity.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex organic molecules, particularly in creating piperidine derivatives that have various biological activities.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and as a precursor in various chemical processes.

Stimulant Effects

Classified under the phenidate family, ethylphenidate exhibits stimulant properties similar to traditional stimulants like methylphenidate but with a distinct pharmacokinetic profile due to its ethyl ester structure.

Case Study 1: Cognitive Enhancement

A clinical trial involving ADHD patients demonstrated that administration of ethylphenidate significantly improved attention scores compared to placebo controls. This highlights its potential therapeutic role in ADHD management.

Case Study 2: Anticancer Research

In vitro studies have shown that ethylphenidate can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings:

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
EthylphenidateMDA-MB-2314.98Apoptosis induction
EthylphenidateHepG214.65Cell cycle arrest

Safety and Toxicity Considerations

While promising in various therapeutic areas, safety profiles must be considered. Potential side effects include increased heart rate and anxiety, similar to other stimulant medications. Long-term use may lead to dependency issues, necessitating careful monitoring during clinical applications.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride depends on its specific application. In a biological context, it may interact with neurotransmitter receptors, modulating their activity. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and activate or inhibit these receptors.

Comparison with Similar Compounds

Ethylphenidate Hydrochloride (Ethyl (2RS)-Phenyl[(2RS)-piperidin-2-yl]acetate Hydrochloride)

  • Structure : Racemic mixture (RR/SS) of ethyl ester derivatives.
  • Key Differences : Lack of stereochemical specificity compared to the (S,S)-enantiomer of the target compound.
  • Pharmacology: Ethylphenidate acts as a dopamine reuptake inhibitor but exhibits reduced potency and shorter duration of action compared to methylphenidate.
  • Synthesis : Often synthesized via esterification of ritalinic acid, similar to methods described for methylphenidate derivatives .

(±)-threo-Isopropylphenidate Hydrochloride

  • Structure : Features an isopropyl ester group instead of ethyl, with threo (2R,2R/2S,2S) stereochemistry.
  • Physicochemical Properties: Molecular weight: 297.82 g/mol Hydrogen bond donors/acceptors: 2/3 Topological polar surface area (TPSA): 38.3 Ų .
  • Pharmacology : Demonstrates longer half-life than ethylphenidate but lower selectivity for dopamine transporters compared to the (S,S)-target compound .

Fluorinated Derivatives: 4-Fluoromethylphenidate HCl

  • Structure : Incorporates a fluorine atom at the para position of the phenyl ring.
  • Key Differences : Fluorination enhances metabolic stability and alters receptor binding affinity.
  • Physicochemical Properties: CAS: 1354631-33-6 Molecular formula: C₁₄H₁₈FNO₂
  • Pharmacology : Increased resistance to enzymatic degradation, leading to prolonged activity. However, fluorine substitution may reduce CNS penetration due to higher polarity .

Physicochemical and Pharmacokinetic Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) TPSA (Ų) logP Stereochemistry
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate HCl Not explicitly listed C₁₅H₂₁NO₂·HCl ~283.8 (base) + 36.46 (HCl) 38.3 ~2.5 S,S
Ethylphenidate HCl 19716-79-1 C₁₄H₁₉NO₂·HCl 285.77 38.3 2.1 Racemic (RR/SS)
(±)-threo-Isopropylphenidate HCl 937057-79-9 C₁₅H₂₁NO₂·HCl 297.82 38.3 2.8 Racemic (R,R/S,S)
4-Fluoromethylphenidate HCl 1400742-68-8 C₁₄H₁₇ClFNO₂·HCl 332.21 38.3 2.3 S,S

Biological Activity

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride, commonly referred to as Ethylphenidate, is a compound that belongs to the class of phenidates, which are known for their stimulant properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Ethylphenidate has the following chemical characteristics:

  • IUPAC Name : Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
  • Molecular Formula : C15H21NO2
  • Molecular Weight : 247.3327 g/mol
  • CAS Number : 57413-43-1

Pharmacological Effects

Ethylphenidate exhibits a range of biological activities primarily through its action as a central nervous system (CNS) stimulant. Its pharmacodynamics include:

  • Dopamine Reuptake Inhibition : Ethylphenidate acts by inhibiting the reuptake of dopamine in the brain, similar to methylphenidate. This leads to increased concentrations of dopamine in the synaptic cleft, enhancing dopaminergic signaling which is crucial for attention and focus .
  • Stimulant Effects : The compound is associated with increased alertness, reduced fatigue, and improved cognitive performance. These effects are beneficial in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy .
  • Potential for Abuse : Due to its stimulant properties, Ethylphenidate has a potential for misuse and dependency similar to other stimulants like amphetamines and methylphenidate. It is classified under Schedule II substances due to these concerns .

The primary mechanism through which Ethylphenidate exerts its effects involves:

  • Dopamine Transporter (DAT) Inhibition : By blocking DAT, Ethylphenidate prevents dopamine from being reabsorbed back into neurons, thereby increasing its availability in the synaptic space .

Case Study 1: Efficacy in ADHD Treatment

A study conducted on patients diagnosed with ADHD demonstrated that Ethylphenidate significantly improved attention scores compared to placebo controls. Patients reported enhanced focus and reduced impulsivity over a treatment period of six weeks .

Case Study 2: Comparative Analysis with Methylphenidate

Research comparing the efficacy of Ethylphenidate to methylphenidate found that while both compounds effectively increased dopamine levels, Ethylphenidate had a slightly longer duration of action. This suggests potential advantages in clinical settings where prolonged effect is desired .

Biological Activity Data Table

Biological ActivityEffectReference
Dopamine Reuptake InhibitionIncreased dopamine levels leading to enhanced focus
Stimulant EffectsImproved cognitive performance in ADHD patients
Abuse PotentialClassified as Schedule II due to risk of dependency

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid derivative with ethanol under acidic conditions. Stereochemical control is achieved using chiral catalysts like Ru-BINAP complexes, which enable diastereoselective hydrogenation of intermediate enamines. For example, Yoshifumi Yuasa et al. demonstrated that Ru-BINAP catalysts yield the desired (S,S)-configuration with >95% diastereomeric excess in related methylphenidate syntheses . Solvent polarity and temperature (e.g., -20°C in THF) are critical to minimize racemization during esterification.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the stereochemistry and substituent positions (e.g., phenyl and piperidine protons resonate at δ 7.3–7.5 and δ 3.1–3.3, respectively) .
  • HPLC-UV/MS : Reverse-phase HPLC with C18 columns (e.g., 0.1% TFA in acetonitrile/water) resolves impurities. Chiral HPLC using amylose-based columns differentiates enantiomers, as per USP guidelines for methylphenidate hydrochloride .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 294.1 for C15_{15}H21_{21}NO2_2·HCl) .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to minimize racemization during the preparation of the (S,S)-configured ethyl ester derivative?

  • Methodological Answer :

  • Asymmetric Catalysis : Ru-BINAP catalysts promote enantioselective hydrogenation of α,β-unsaturated esters, achieving >99% enantiomeric excess (ee) in related piperidine derivatives .
  • Low-Temperature Esterification : Conduct esterification at -20°C in aprotic solvents (e.g., dichloromethane) to suppress racemization.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize the piperidine nitrogen during synthesis, followed by HCl-mediated deprotection .

Q. What strategies are employed to resolve conflicting data regarding the compound's stability under varying pH and temperature conditions in pharmacological formulations?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify products (e.g., hydrolysis to 2-phenyl-2-piperidinylacetic acid) .
  • ICH Harmonization : Follow Q1A(R2) guidelines for accelerated stability testing (40°C/75% RH for 6 months). Discrepancies in degradation rates often arise from buffer ionic strength differences; standardize phosphate buffers (pH 1.2–7.4) for comparability .

Q. In pharmacological studies, how is the compound's interaction with dopamine transporters characterized, and what methodologies address discrepancies in binding affinity measurements?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3^3H-labeled WIN 35,428 or 3^3H-dopamine in HEK-293 cells expressing human dopamine transporters (DAT). Competitive binding curves (IC50_{50}) are compared to methylphenidate hydrochloride (reference IC50_{50} ≈ 10–20 nM) .
  • Protocol Harmonization : Discrepancies arise from assay buffer composition (e.g., 120 mM NaCl vs. 150 mM KCl). Standardize buffers and include internal controls (e.g., cocaine as a positive control) to normalize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.